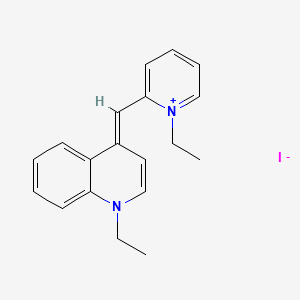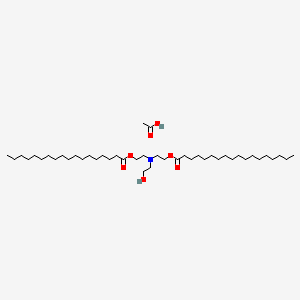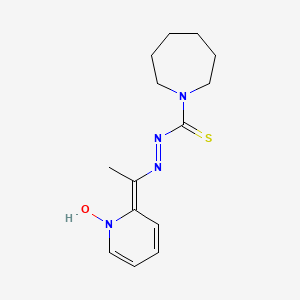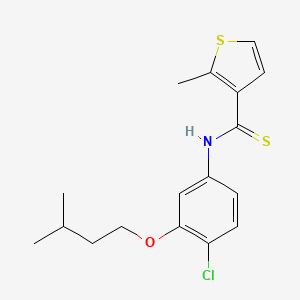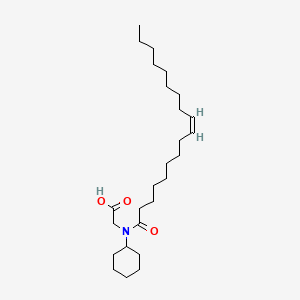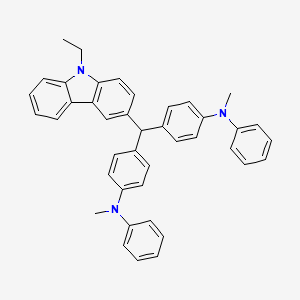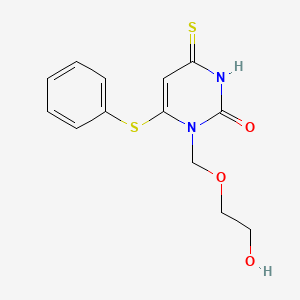
2(1H)-Pyrimidinone, 3,4-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-4-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 3,4-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-4-thioxo- is a complex organic compound that belongs to the pyrimidinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 3,4-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-4-thioxo- typically involves multi-step organic reactions. Common starting materials include pyrimidinone derivatives and thiol compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. They may serve as lead compounds in the development of new drugs for treating various diseases.
Industry
Industrially, the compound might be used in the production of specialty chemicals, agrochemicals, or materials science applications. Its unique chemical properties can be leveraged to develop new products or improve existing ones.
Wirkmechanismus
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyrimidinone derivatives: These compounds share the pyrimidinone core structure but differ in their substituents.
Thioethers: Compounds containing sulfur atoms bonded to carbon atoms, similar to the phenylthio group in the target compound.
Hydroxyethoxy derivatives: Compounds with hydroxyethoxy functional groups, contributing to their solubility and reactivity.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 3,4-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-4-thioxo- lies in its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
125057-08-1 |
|---|---|
Molekularformel |
C13H14N2O3S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C13H14N2O3S2/c16-6-7-18-9-15-12(8-11(19)14-13(15)17)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,19) |
InChI-Schlüssel |
IDIQGQWREZQCAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC(=S)NC(=O)N2COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



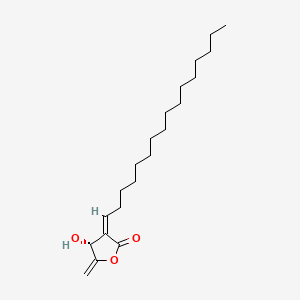
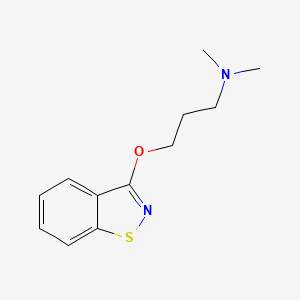
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
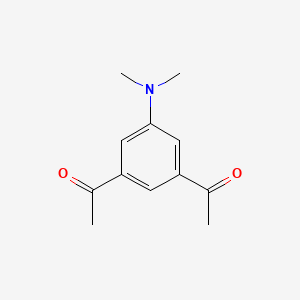
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)
